N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2S/c24-22(21-9-3-6-18-5-1-2-8-20(18)21)23(15-17-11-13-25-16-17)12-10-19-7-4-14-26-19/h1-9,11,13-14,16H,10,12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTIVAIPVXWTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N(CCC3=CC=CS3)CC4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing furan and thiophene moieties have been reported to be used in the preparation of donor–acceptor polymers as active semiconductors for organic electronics.
Mode of Action
It’s known that furan-containing building blocks, when coupled with a bithiophene unit, can form new donor–acceptor copolymers. These copolymers can show very high hole mobility in organic thin film transistors.
Biochemical Pathways
The formation of new donor–acceptor copolymers suggests that the compound may play a role in the electron transfer processes within organic semiconductors.
Result of Action
It’s known that furan-containing building blocks can cause blue shifts of the absorption spectra both in solution and in thin films. This suggests that the compound may influence the optical properties of the materials in which it is incorporated.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s thin films are less crystalline and have a rather disordered chain orientation in the crystalline domains. This suggests that the physical structure of the environment in which the compound is used can impact its performance.
Biological Activity
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article summarizes the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 333.42 g/mol. The compound features a combination of furan and thiophene rings, contributing to its diverse biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing naphthalene and thiophene moieties have shown efficacy against various cancer cell lines. A study reported that such compounds could induce apoptosis in cancer cells by activating specific signaling pathways, including caspase cascades and the mitochondrial pathway of apoptosis .
Antimicrobial Properties
Compounds with similar structural characteristics have demonstrated antimicrobial activities against various pathogens. For example, studies have shown that certain furan and thiophene derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It can modulate receptor activity, influencing pathways related to cell growth and survival.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of the biological activities of this compound:
- Synthesis and Evaluation : A recent study synthesized this compound and evaluated its effects on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting potential for further development as an anticancer agent .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL, indicating moderate to strong antibacterial properties .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O2S |
| Molecular Weight | 333.42 g/mol |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
| MIC (against S. aureus) | 8 - 32 μg/mL |
| IC50 (against cancer cells) | <10 μM |
Comparison with Similar Compounds
Table 1: Structural features of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide and analogs
Key Observations :
- Unlike quinolone derivatives with thiophene substituents (e.g., ), the target lacks a piperazine ring, which may reduce basicity and alter solubility.
- Compared to tetrahydronaphthalene derivatives (e.g., ), the fully aromatic naphthalene core in the target compound likely increases hydrophobicity (higher logP).
Key Observations :
- The target compound’s synthesis likely involves amide bond formation between 1-naphthoic acid and the furan/thiophene-containing amine, contrasting with copper-catalyzed triazole formation in compound 6a .
- Thiophene-containing analogs (e.g., ) often utilize nucleophilic substitution or cycloaddition, whereas the target’s synthesis may prioritize straightforward coupling reactions.
Physicochemical Properties
Table 3: Predicted properties of the target compound vs. analogs
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
